

# An In-depth Technical Guide to the Physicochemical Properties of Isopromethazine Hydrochloride

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## Compound of Interest

Compound Name: *Isopromethazine hydrochloride*

Cat. No.: *B141252*

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## Introduction

Isopromethazine, chemically designated as N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine, is a phenothiazine derivative.<sup>[1]</sup> It is a structural isomer of promethazine, with the key difference being the branching of the diamino-propane side chain.<sup>[1]</sup> This guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, **Isopromethazine hydrochloride**. Understanding these properties is fundamental for research, formulation development, and analytical method development.

## Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Isopromethazine hydrochloride** are summarized below. These parameters are critical for its handling, formulation, and absorption characteristics.

Table 1: Physicochemical Properties of **Isopromethazine Hydrochloride**

Property	Value	References
Chemical Name	N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride	
Synonyms	Diprazin, Isophenergan, Promethazine EP Impurity B	[2][3]
CAS Number	5568-90-1	[4][5]
Molecular Formula	C <sub>17</sub> H <sub>20</sub> N <sub>2</sub> S · HCl	[5]
Molecular Weight	320.88 g/mol	[3][5]
Appearance	Solid, Light grey	[4]
Melting Point	186-195 °C	[4]
Solubility	Soluble in water.[4] Slightly soluble in chloroform and methanol.[6]	[4][6]

## Spectroscopic Properties

Spectroscopic data are indispensable for the structural confirmation and quality control of **Isopromethazine hydrochloride**.

Table 2: Spectroscopic Data for **Isopromethazine Hydrochloride**

Spectroscopy	Data	References
$^1\text{H}$ NMR	$\delta$ 7.25–7.15 ppm (m, Aromatic Protons), $\delta$ 4.10 ppm (q, Methine Proton -CH), $\delta$ 2.95 ppm (s, 6H, N-Methyl Protons - $\text{N}(\text{CH}_3)_2$ )	[1]
$^{13}\text{C}$ NMR	Data for the closely related promethazine shows characteristic peaks for the phenothiazine ring system and the aliphatic side chain.	[1]
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) for the free base would be at $m/z$ 284. As a tertiary amine, the compound is expected to undergo characteristic $\alpha$ -cleavage.	[1]
UV-Vis	The closely related isomer, promethazine hydrochloride, has a $\lambda_{\text{max}}$ at 252 nm.	[7]

## Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

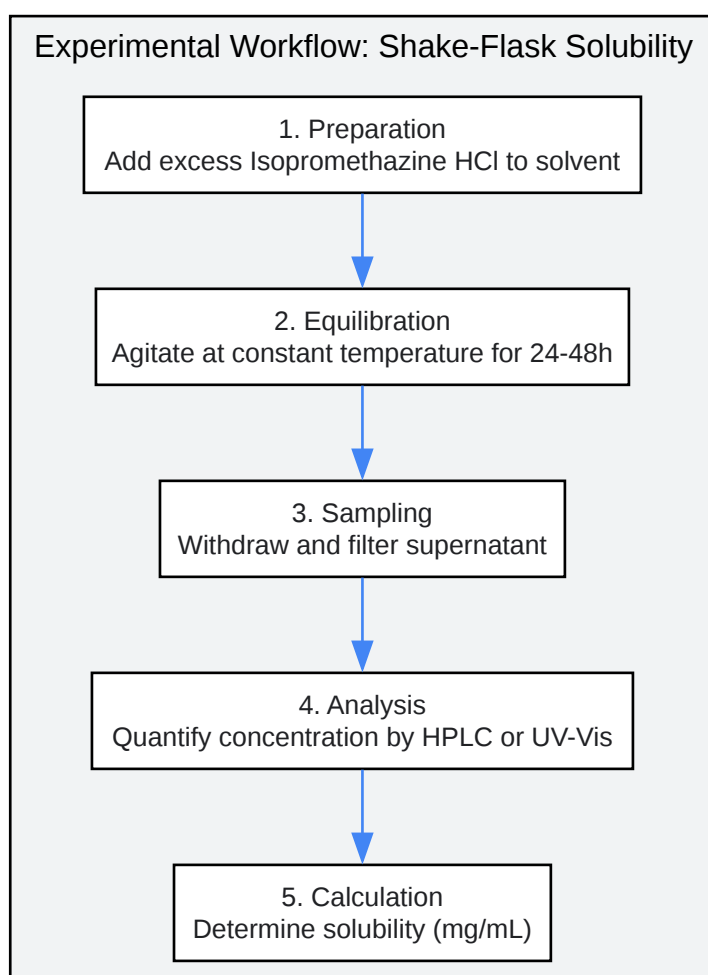
### Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]

- Preparation: An excess amount of **Isopromethazine hydrochloride** is added to a known volume of the selected solvent (e.g., water, ethanol, pH buffers) in a sealed container.[6][8]
- Equilibration: The mixture is agitated at a constant temperature (e.g.,  $37 \pm 1$  °C for biorelevant studies) for a predetermined period, such as 24-48 hours, to ensure equilibrium

is reached.[6][9] The concentration of the solution should be measured at different time points (e.g., 2, 4, 8, 24, 48 hours) until a plateau is reached.[9]

- **Sample Collection and Preparation:** A sample of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45  $\mu\text{m}$ ) to remove any undissolved solid.[6]
- **Analysis:** The filtered solution is diluted with a suitable solvent, and the concentration of **Isopromethazine hydrochloride** is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6]
- **Calculation:** The solubility is calculated in units such as mg/mL or mol/L.[6]



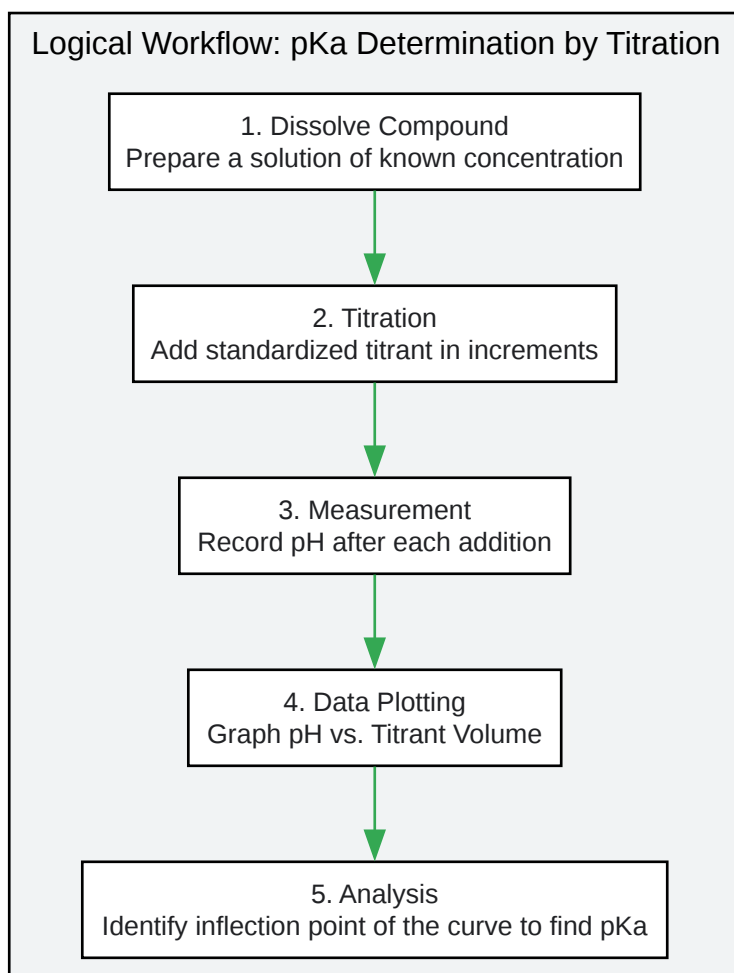
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Workflow for Shake-Flask Solubility Determination.

## pKa Determination: Potentiometric Titration

Potentiometric titration is a common and cost-effective method for pKa determination.<sup>[10]</sup>

- **Solution Preparation:** A precise amount of **Isopromethazine hydrochloride** is dissolved in a suitable solvent, typically water or a co-solvent system for sparingly soluble compounds.<sup>[11]</sup>
- **Titration Setup:** A calibrated pH electrode is immersed in the solution. The solution is stirred continuously.
- **Titrant Addition:** A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.<sup>[10]</sup>
- **Data Recording:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve.<sup>[10]</sup> For a basic substance, the pKa corresponds to the pH at which 50% of the compound is ionized.



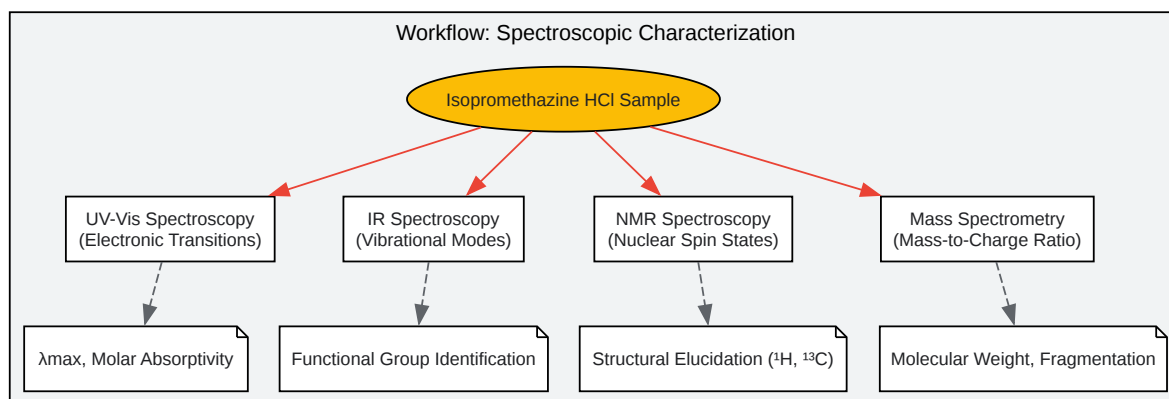
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Workflow for pKa Determination by Potentiometric Titration.

## Spectroscopic Analysis Protocols

- Solvent Selection: A suitable solvent in which **Isopromethazine hydrochloride** is soluble and that does not absorb in the anticipated wavelength range is chosen (e.g., methanol, ethanol, or buffered aqueous solutions).[12]
- Solution Preparation: A stock solution of known concentration is prepared. This solution is then serially diluted to create a series of standard solutions.
- Instrument Setup: The spectrophotometer is calibrated using a blank solution (the pure solvent).[12]

- **Spectral Scan:** A solution of the compound is scanned over a relevant wavelength range (e.g., 200–400 nm) to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).[\[12\]](#)
- **Absorbance Measurement:** The absorbance of the standard solutions is measured at the  $\lambda_{\text{max}}$  to generate a calibration curve. The absorbance of the unknown sample is then measured to determine its concentration based on Beer-Lambert's Law.
- **Sample Preparation:** A small amount of finely ground **Isopromethazine hydrochloride** (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.[\[13\]](#)[\[14\]](#) The mixture is thoroughly ground to a fine powder.
- **Pellet Formation:** The mixture is placed into a die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[\[13\]](#)[\[14\]](#)
- **Analysis:** The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
- **Sample Preparation:** A few milligrams of **Isopromethazine hydrochloride** are dissolved in a suitable deuterated solvent (e.g., DMSO- $d_6$ , D $_2$ O, or CDCl $_3$ ) in an NMR tube.
- **Analysis:** The NMR tube is placed in the NMR spectrometer.[\[15\]](#) The instrument is tuned, and the desired spectra (e.g.,  $^1\text{H}$ ,  $^{13}\text{C}$ ) are acquired.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Chemical shifts, coupling constants, and peak integrations are analyzed to elucidate the molecular structure.[\[15\]](#)



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Workflow for Spectroscopic Characterization.

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